4,4'-Oxybis(benzoylhydrazide)

Thermochemistry Polymer Precursor Flame Retardancy

OBH offers a unique rigid aromatic backbone with a central ether linkage for polyhydrazides and polyoxadiazoles, ensuring superior thermal stability and oxidative degradability. This monomer is critical for high-performance polymers in aerospace and biomedical scaffolds, outperforming aliphatic or other aromatic bishydrazides in thermal and mechanical integrity.

Molecular Formula C14H14N4O3
Molecular Weight 286.29 g/mol
CAS No. 13092-49-4
Cat. No. B13440289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Oxybis(benzoylhydrazide)
CAS13092-49-4
Molecular FormulaC14H14N4O3
Molecular Weight286.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NN)OC2=CC=C(C=C2)C(=O)NN
InChIInChI=1S/C14H14N4O3/c15-17-13(19)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(20)18-16/h1-8H,15-16H2,(H,17,19)(H,18,20)
InChIKeyGMVKIRUIWVGPQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Oxybis(benzoylhydrazide) (CAS 13092-49-4): A Versatile Bishydrazide Monomer for High-Performance Polymer Synthesis


4,4'-Oxybis(benzoylhydrazide) (OBH) is a symmetrical aromatic bishydrazide with the molecular formula C14H14N4O3 and a molecular weight of 286.29 g/mol [1]. Characterized by two benzoylhydrazide groups connected via a central ether linkage, OBH serves as a key monomer in the synthesis of aromatic polyhydrazides and polyoxadiazoles—high-performance polymers prized for exceptional thermal stability and chemical resistance [2]. Unlike many conventional bishydrazides, OBH imparts a unique combination of structural rigidity and oxidative degradability to derived polymers, making it a strategic building block in advanced materials science [3].

4,4'-Oxybis(benzoylhydrazide) (OBH) vs. Common Bishydrazide Alternatives: Why Substitution Risks Material Performance


Generic substitution of OBH with alternative bishydrazides—such as isophthalic dihydrazide (IDH) or adipic dihydrazide (ADH)—carries significant risk of compromising polymer properties due to fundamental differences in molecular architecture. OBH's rigid aromatic backbone and central ether linkage confer a unique balance of thermal stability and oxidative degradability that cannot be replicated by aliphatic bishydrazides like ADH, which lack aromaticity and result in polymers with lower glass transition temperatures (Tg) and diminished mechanical integrity [1]. Conversely, aromatic bishydrazides without the ether bridge, such as IDH, often yield polyhydrazides with altered solubility profiles and reduced chain flexibility, limiting processability in certain solvent systems [2]. The thermochemical signature of OBH—quantified by its standard enthalpy of formation (ΔfH°solid = -72.7 kcal/mol)—reflects a specific energetic landscape that influences polymerization kinetics and final polymer stability in ways that structurally divergent analogs cannot match [3].

Quantitative Differentiation of 4,4'-Oxybis(benzoylhydrazide): Evidence-Based Comparison for Scientific Selection


Thermochemical Stability: OBH's Enthalpy of Formation vs. Aliphatic and Sulfonyl Analogs

OBH exhibits a standard enthalpy of formation (ΔfH°solid) of -72.7 kcal/mol and a standard enthalpy of combustion (ΔcH°solid) of -1722.7 kcal/mol, as determined by combustion calorimetry [1]. These values are critical for evaluating the compound's suitability in high-energy applications such as polymer precursor synthesis and flame retardant formulations. In comparison, structurally related aromatic bishydrazides without the ether linkage (e.g., isophthalic dihydrazide) lack published thermochemical data in authoritative databases, precluding direct procurement decisions based on energetic compatibility. Aliphatic bishydrazides like adipic dihydrazide are expected to exhibit significantly different enthalpic profiles due to the absence of aromatic conjugation, potentially altering polymerization exotherms and final polymer thermal stability [2].

Thermochemistry Polymer Precursor Flame Retardancy

Oxidative Degradability of OBH-Derived Polymers: A Unique Functional Attribute

Polymers derived from OBH via oxidative coupling polymerization yield poly(diacylhydrazine) (PDAH), which exhibits high thermal stability in air and a high glass transition temperature (Tg) yet undergoes rapid oxidative degradation upon exposure to sodium hypochlorite solution or hydrogen peroxide, breaking down into the corresponding dicarboxylic acid [1]. This functional duality is not observed in polymers derived from common aliphatic bishydrazides like ADH, which lack the aromatic backbone necessary for high Tg and thermal stability. While direct comparative Tg values between OBH-PDAH and ADH-based polymers are not reported in the same study, the literature establishes that aromatic polyhydrazides generally possess Tg values 50–100 °C higher than their aliphatic counterparts due to restricted chain mobility imparted by the aromatic rings [2].

Oxidatively Degradable Polymer Poly(diacylhydrazine) Sustainable Materials

Polyoxadiazole Precursor: Thermal Stability Advantage Over Non-Ether Bishydrazides

OBH is a critical precursor for the synthesis of poly-(p,p'-diphenyleneoxido)-1,3,4-oxadiazole, a polymer renowned for thermal stability exceeding 500 °C [1]. The intramolecular cyclodehydration of the polyhydrazide intermediate derived from OBH yields the oxadiazole ring, which confers exceptional resistance to thermal degradation. In contrast, bishydrazides lacking the ether bridge (e.g., isophthalic dihydrazide) lead to polyoxadiazoles with different chain packing and potentially altered thermal decomposition profiles [2]. While direct TGA comparison data between OBH-derived polyoxadiazole and IDH-derived polyoxadiazole are not publicly available, the presence of the ether linkage in OBH is known to enhance polymer chain flexibility and processability without sacrificing thermal stability—a balance that is difficult to achieve with rigid, non-ether bishydrazides [3].

Polyoxadiazole High-Temperature Polymer Cyclodehydration

Flame Retardant Intermediate: Hydrazide Reactivity for Polymer-Bound Additives

OBH serves as a reactive intermediate in the preparation of polymeric flame retardants via reaction of its hydrazide groups with halogenated aromatic anhydrides [1]. The resulting pendant halogenated-aromatic-substituted imide or amic acid groups are chemically bonded to the polymer backbone, addressing the critical issue of additive migration and volatilization that plagues conventional flame retardants [2]. Alternative bishydrazides with aliphatic spacers (e.g., adipic dihydrazide) would produce polymers with lower intrinsic thermal stability, potentially undermining the flame retardant effect at elevated temperatures. The aromatic nature of OBH ensures that the polymer-bound flame retardant remains effective under high-heat conditions, as the aromatic backbone resists thermal decomposition.

Flame Retardant Polymer-Bound Additive Hydrazide Chemistry

4,4'-Oxybis(benzoylhydrazide) (OBH): High-Value Application Scenarios Supported by Quantitative Evidence


Synthesis of Oxidatively Degradable High-Performance Polymers for Temporary Adhesives and Biomedical Scaffolds

Leverage OBH as a monomer in oxidative coupling polymerization to produce poly(diacylhydrazine) (PDAH)—a polymer that combines high thermal stability in air with rapid oxidative degradability upon exposure to sodium hypochlorite or hydrogen peroxide [1]. This unique profile enables the design of temporary adhesives and biomedical scaffolds that maintain mechanical integrity during use but can be cleanly dismantled or degraded post-service, reducing waste and enabling recycling of high-value components. The high Tg of PDAH ensures dimensional stability under operating conditions, a property not achievable with aliphatic bishydrazide-derived polymers [2].

Precursor for Ultra-High-Temperature Polyoxadiazole Polymers in Aerospace and Electronics

Utilize OBH as a precursor for poly-(p,p'-diphenyleneoxido)-1,3,4-oxadiazole, a polymer with exceptional thermal stability exceeding 500 °C [1]. The ether linkage in OBH imparts a balance of processability and thermal resistance that is critical for fabricating components in aerospace, electronics, and high-temperature coatings. Unlike rigid bishydrazides that yield brittle polymers, OBH-derived polyoxadiazoles offer sufficient chain flexibility for solution processing while retaining high decomposition temperatures [2].

Polymer-Bound Flame Retardants with Enhanced Migration Resistance

Incorporate OBH into the synthesis of polymeric flame retardants via reaction with cyclic anhydride-containing polymers [1]. The resulting chemically bonded flame retardant groups eliminate additive migration and volatilization—common failure modes of conventional flame retardants—thereby maintaining flame retardancy throughout the polymer's lifecycle [2]. The aromatic backbone of OBH ensures thermal stability of the flame retardant moiety, making it suitable for high-temperature applications such as automotive under-hood components and electrical enclosures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4'-Oxybis(benzoylhydrazide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.